molecular formula C17H15FN2O2 B8715831 Ethyl 3-(2-fluorobenzyl)imidazo[1,5-a]pyridine-1-carboxylate

Ethyl 3-(2-fluorobenzyl)imidazo[1,5-a]pyridine-1-carboxylate

Cat. No. B8715831
M. Wt: 298.31 g/mol
InChI Key: HQVLUAPLLAJKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(2-fluorobenzyl)imidazo[1,5-a]pyridine-1-carboxylate is a useful research compound. Its molecular formula is C17H15FN2O2 and its molecular weight is 298.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 3-(2-fluorobenzyl)imidazo[1,5-a]pyridine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-(2-fluorobenzyl)imidazo[1,5-a]pyridine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 3-(2-fluorobenzyl)imidazo[1,5-a]pyridine-1-carboxylate

Molecular Formula

C17H15FN2O2

Molecular Weight

298.31 g/mol

IUPAC Name

ethyl 3-[(2-fluorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate

InChI

InChI=1S/C17H15FN2O2/c1-2-22-17(21)16-14-9-5-6-10-20(14)15(19-16)11-12-7-3-4-8-13(12)18/h3-10H,2,11H2,1H3

InChI Key

HQVLUAPLLAJKJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC=CN2C(=N1)CC3=CC=CC=C3F

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.72 g (8.60 mmol) of ethyl {[(2-fluorophenyl)acetyl]amino}(pyridin-2-yl)acetate from example 6A are introduced into 30 ml of 1,2-dichloroethane, and 4.81 ml (51.6 mmol) of phosphoryl chloride are added. The mixture is heated to reflux for 9 h and then concentrated in vacuo, and the residue is taken up in ethyl acetate. The solution is washed with saturated sodium carbonate solution, dried over sodium sulfate and purified by chromatography on silica gel (eluent: cyclohexane/ethyl acetate 2:1). 2.16 g (84% of theory) of the desired compound are obtained as a dark oil.
Name
ethyl {[(2-fluorophenyl)acetyl]amino}(pyridin-2-yl)acetate
Quantity
2.72 g
Type
reactant
Reaction Step One
Quantity
4.81 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.